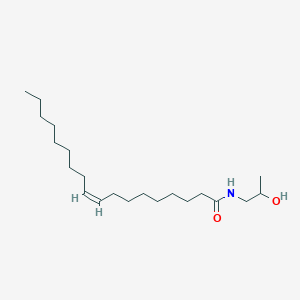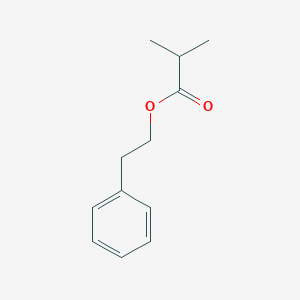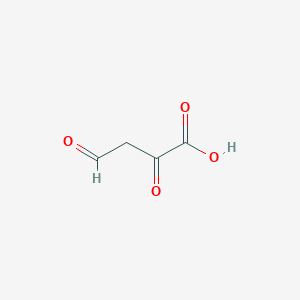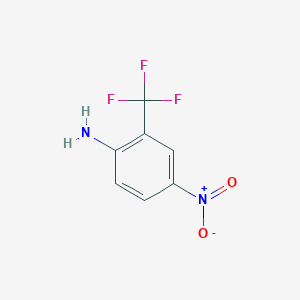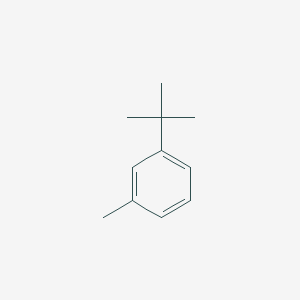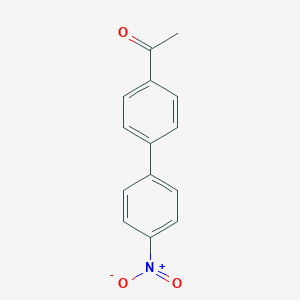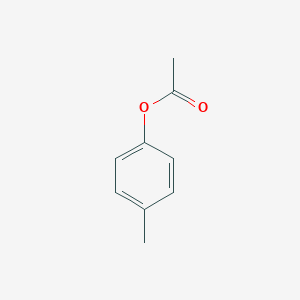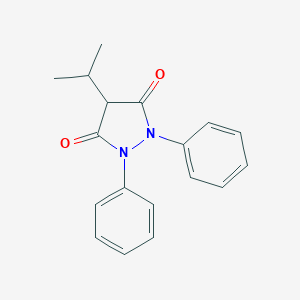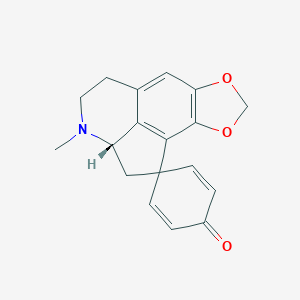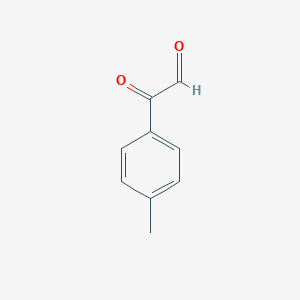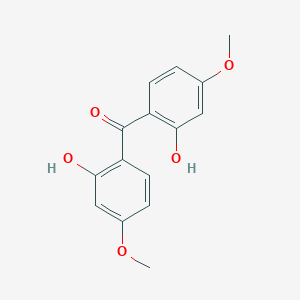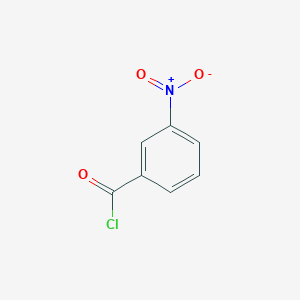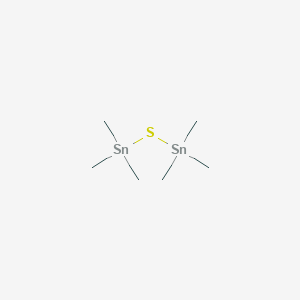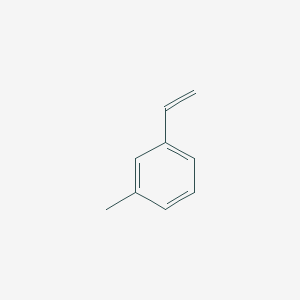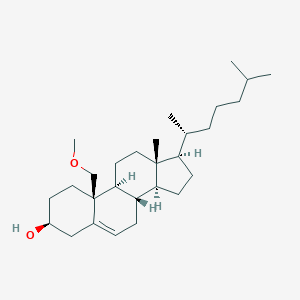
Cholest-5-en-3beta-ol, 19-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-3beta-ol, 19-methoxy- is a steroidal compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of cholesterol and is synthesized through a complex chemical process.
Wirkmechanismus
The mechanism of action of Cholest-5-en-3beta-ol, 19-methoxy- is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways, such as the NF-κB and PI3K/AKT pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.
Biochemische Und Physiologische Effekte
Cholest-5-en-3beta-ol, 19-methoxy- has been shown to have a wide range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It can also improve lipid metabolism and reduce the accumulation of fat in the liver. Additionally, it has been shown to have a protective effect on neurons and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cholest-5-en-3beta-ol, 19-methoxy- is its potential therapeutic applications. It is a promising compound for the treatment of various diseases, such as cancer and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the study of Cholest-5-en-3beta-ol, 19-methoxy-. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of the specific signaling pathways and enzymes that are targeted by this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications. Finally, the potential side effects and toxicity of this compound need to be thoroughly investigated before it can be used in clinical settings.
Conclusion:
In conclusion, Cholest-5-en-3beta-ol, 19-methoxy- is a promising compound with potential therapeutic applications. Its complex synthesis method and limited knowledge of its mechanism of action present challenges for its use in lab experiments. However, with further research, this compound could prove to be a valuable tool in the treatment of various diseases.
Synthesemethoden
Cholest-5-en-3beta-ol, 19-methoxy- is synthesized through the reaction of cholesterol with methoxyamine hydrochloride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine, at a temperature of 50-60°C. The resulting compound is then purified through a series of chromatographic techniques, such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-3beta-ol, 19-methoxy- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been shown to have a protective effect on the liver and can improve lipid metabolism. Additionally, it has been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1106-13-4 |
|---|---|
Produktname |
Cholest-5-en-3beta-ol, 19-methoxy- |
Molekularformel |
C28H48O2 |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10S,13R,14S,17R)-10-(methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(29)13-16-28(21,18-30-5)26(23)14-15-27(24,25)4/h9,19-20,22-26,29H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
CNPRURNPRXVSNA-TURLQYGPSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)COC)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C |
Synonyme |
19-Methoxycholest-5-en-3β-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



